hemoglobin Monroe
Description
Properties
CAS No. |
119822-87-6 |
|---|---|
Molecular Formula |
C10H17NO |
Synonyms |
hemoglobin Monroe |
Origin of Product |
United States |
Molecular Genetics of Hemoglobin Monroe
Genetic Locus and Gene Structure Considerations
The HBB gene is part of a cluster of beta-like globin genes located on chromosome 11. wikipedia.orgwikipedia.org This locus contains several genes that are expressed at different developmental stages, including the epsilon, gamma-G, gamma-A, delta, and beta genes. wikipedia.org The expression of these genes is regulated by a locus control region (LCR) situated upstream of the gene cluster. wikipedia.org
Beta-Globin Gene (HBB) and Associated Regulatory Elements
The HBB gene provides the instructions for synthesizing the beta-globin protein, a key subunit of adult hemoglobin (HbA). medlineplus.gov Adult hemoglobin typically consists of two alpha-globin and two beta-globin subunits, each bound to a heme molecule that contains iron and binds oxygen. medlineplus.gov The HBB gene itself is approximately 1600 base pairs long and comprises three exons. wikipedia.org Regulatory elements, such as the LCR and promoter regions, play a crucial role in controlling the transcription and expression of the HBB gene. wikipedia.orgscielo.br For instance, the beta nt-42 mutation, located in the promoter region upstream of exon 1, has been postulated to affect the binding site for the transcription factor Egr1. jhas-bsh.comscielo.br
Chromosomal Localization of the HBB Gene
The HBB gene is located on the short arm of chromosome 11, specifically at position 11p15.5. wikipedia.orgmedlineplus.gov Its genomic location has been mapped to approximately 5,225,464-5,229,395 on the reverse strand in the GRCh38 assembly. ensembl.org
Characterization of the Primary Hemoglobin Monroe Mutation
This compound is defined by a specific point mutation within the HBB gene. ontosight.ai
Point Mutation Identification: HBB: c. 92G>C (AGG>ACG)
The primary mutation associated with this compound is a point mutation at nucleotide position 92 of the HBB gene transcript, where a guanine (B1146940) (G) is replaced by a cytosine (C). jhas-bsh.commedlineplus.govscielo.brnih.govjournalaim.com This is represented in HGVS nomenclature as HBB: c.92G>C. jhas-bsh.comjhas-bsh.com At the DNA level, this corresponds to a change in the codon from AGG to ACG. jhas-bsh.comjournalaim.comjhas-bsh.com
Amino Acid Substitution: Arginine to Threonine at Codon 30 (Arg30Thr)
This nucleotide change (AGG to ACG) results in the substitution of the amino acid Arginine (Arg) with Threonine (Thr) at codon 30 of the beta-globin protein sequence. jhas-bsh.comwikipedia.orgmedlineplus.govscielo.brnih.govjournalaim.comnih.gov This is often denoted as Arg30Thr or p.Arg31Thr depending on the reference sequence used for numbering. nih.govnih.gov This is a non-conservative amino acid change. nih.gov
Data Table: this compound Mutation Details
| HGVS Nucleotide Change | Codon Change | Amino Acid Change | Codon Number |
| HBB: c.92G>C jhas-bsh.commedlineplus.govscielo.brnih.govjournalaim.comjhas-bsh.com | AGG > ACG jhas-bsh.comjournalaim.comjhas-bsh.com | Arginine > Threonine jhas-bsh.comwikipedia.orgmedlineplus.govscielo.brnih.govjournalaim.comjhas-bsh.comnih.gov | 30 jhas-bsh.comjhas-bsh.com (or 31 depending on reference) nih.govnih.gov |
Location within the Beta-Globin Gene Exon-Intron Junction 1
The HBB: c.92G>C mutation is located at the last nucleotide of beta-globin exon 1. journalaim.comhaematologica.org This position is also the penultimate nucleotide of codon 30 and is adjacent to the donor splice site of the first intron (IVS-I). scielo.brnih.govjournalaim.comdnai.orgnii.ac.jp This location within the exon-intron junction is significant because modifications to the consensus sequence of the donor splice site can affect the process of splicing. nih.govdnai.org The G-to-C mutation at this position is expected to cause greatly decreased splicing efficiency. scielo.brnih.govjournalaim.comnih.govnih.govdnai.orgsemanticscholar.org Experimental evidence supports that this variant affects mRNA splicing. nih.govnih.gov This reduction in splicing efficiency is likely a significant factor in the pathogenesis associated with this compound. scielo.brnih.govsemanticscholar.org Studies have indicated that this mutation can lead to undetectable levels of mutant peptide and transcript and can interfere with the expression of the wild-type allele, resulting in a significant reduction in beta-globin mRNA. haematologica.orgresearchgate.net One report suggests over 70% reduction in beta-globin gene expression compared to normal controls in heterozygous individuals. researchgate.netresearchgate.net
Co-Occurring Genetic Modifiers and Allelic Interactions
The phenotypic expression of this compound can be influenced by the presence of other genetic variations, including those within the beta-globin gene cluster and the alpha-globin genes.
Analysis of HBB: -92C>G Promoter Mutation in Cis
This compound has been reported to co-occur with a promoter mutation, HBB: -92C>G, located upstream of the transcription start site of the HBB gene. scielo.brnih.govjhas-bsh.combiorxiv.orgresearchgate.nettsh.or.th This co-occurrence is observed in cis, meaning both mutations are located on the same allele of the beta-globin gene. jhas-bsh.combiorxiv.orgresearchgate.nettsh.or.th The HBB: -92C>G mutation involves a cytosine (C) to guanine (G) substitution at nucleotide position -92 relative to the transcription start site. scielo.brnih.govjhas-bsh.com
Impact of -92C>G Mutation on Transcriptional Regulation
Bioinformatics analyses have indicated that the HBB: -92C>G mutation may affect transcriptional regulation of the HBB gene. scielo.brnih.govresearchgate.net Specifically, these analyses revealed the presence of a putative binding site for the transcription factor Egr1 within the -92 region of the HBB gene, and the mutation is located within this predicted binding site. scielo.brnih.govresearchgate.net While the clinical effects of the HBB: -92C>G mutation alone have been reported as unknown in some contexts, its presence in cis with this compound suggests a potential role in modifying the expression of the beta-globin gene. scielo.brnih.govresearchgate.net Studies have suggested a relationship between different phenotypic manifestations of beta-thalassemia and Egr1 expression. scielo.brnih.govresearchgate.net
Quantitative gene expression assays in individuals heterozygous for this compound, including those with different beta-globin haplotypes, have shown significantly diminished beta-globin mRNA levels, with reductions exceeding 70% compared to healthy controls. nih.govhaematologica.org This reduction in mRNA levels is observed even in the presence of the wild-type allele, suggesting that the this compound mutation, and potentially the co-occurring -92C>G mutation, can interfere with the expression of the normal allele. researchgate.netnih.govhaematologica.org
Table 1: Beta-Globin mRNA Expression in this compound Heterozygotes
| Subject Group | Beta-Globin mRNA Expression (Relative % of Healthy Controls) | Source |
| Asian Indian (Bengali) Male | 21% | haematologica.org |
| Afro-American Female #1 | 25% | haematologica.org |
| Afro-American Female #2 | 27% | haematologica.org |
| Average of Healthy Individuals | 100% | haematologica.org |
Haplotype Analysis and Linkage Disequilibrium Studies
Haplotype analysis of the beta-globin gene cluster provides insights into the genetic background on which the this compound mutation occurs and its evolutionary history.
Beta-Globin Gene Cluster Haplotypes Associated with this compound
This compound has been found to be associated with specific beta-globin gene cluster haplotypes. In some cases, an atypical beta-globin gene cluster haplotype has been observed in individuals with this compound. scielo.brnih.govresearchgate.net Haplotype analysis, typically determined by analyzing polymorphic restriction sites within the beta-globin gene cluster, has revealed specific patterns linked to the presence of the this compound mutation. scielo.brnih.govnii.ac.jp For example, one reported atypical haplotype in the homozygous phase for a patient with this compound was described by the pattern (- - - + - + -), based on the presence (+) or absence (-) of specific restriction sites. nih.gov
Table 2: Example Beta-Globin Gene Cluster Haplotype Associated with this compound
| Restriction Site 5' of ε | Restriction Site 5' of Gγ | Restriction Site in IVSII 5' of Aγ | Restriction Site in ψβ | Restriction Site 3' of ψβ | Restriction Site in β | Restriction Site 3' β | Haplotype Pattern | Source |
| - | - | - | + | - | + | - | - - - + - + - | nih.gov |
Note: + indicates the presence of the restriction site, - indicates the absence.
Studies on individuals heterozygous for this compound have also identified its presence on different beta-globin haplotypes. haematologica.org For instance, it has been found on a (+ + + + -) haplotype in an Asian Indian subject and on a (- - + + -) haplotype in Afro-American subjects. haematologica.org
Population-Specific Haplotype Distribution
The distribution of beta-globin gene cluster haplotypes associated with this compound varies among different populations. While initially reported in an African-American individual, this compound and its associated haplotypes have been identified in various populations, including those from India, Tunisia, Tajikistan, and Bangladesh. scielo.brnih.govbiorxiv.orgresearchgate.nettsh.or.th The co-occurring HBB:c.92G>C (Hb Monroe) and HBB:c.-92C>G mutations have been reported in Western Eurasian countries such as Saudi Arabia, Turkey, Iran, Azerbaijan, and Pakistan, as well as in South-East Asian countries including Bangladesh, Myanmar, Thailand, and Malaysia. biorxiv.org In India, the frequency of these cis-linked mutations has been reported in different regions, with varying percentages. biorxiv.orgresearchgate.net
Table 3: Reported Occurrence of this compound and HBB: -92C>G in Cis in Select Regions
| Region | Source |
| USA (African-American) | scielo.brnih.gov |
| India (various regions and tribal groups) | scielo.brnih.govbiorxiv.orgresearchgate.netresearchgate.net |
| Tunisia | scielo.brnih.gov |
| Tajikistan | scielo.brnih.govtsh.or.th |
| Bangladesh | scielo.brnih.govresearchgate.nettsh.or.th |
| Iran | researchgate.nettsh.or.th |
| Saudi Arabia | biorxiv.org |
| Turkey | biorxiv.org |
| Azerbaijan | biorxiv.org |
| Pakistan | biorxiv.org |
| Myanmar | biorxiv.org |
| Thailand | biorxiv.orgtsh.or.th |
| Malaysia | biorxiv.org |
| Croatia | mdpi.com |
The presence of this compound on different haplotypes in various populations suggests either multiple independent origins of the mutation or recombination events that have placed the mutation on different haplotypic backgrounds over time.
Biochemical and Structural Characterization of Hemoglobin Monroe at the Molecular Level
Primary Sequence Alterations and Their Predicted Ramifications
Hemoglobin Monroe is defined by a specific missense mutation in the HBB gene. haematologica.orgnih.gov This mutation is a G-to-C transversion at nucleotide position 92 in the beta-globin gene, which is located in exon 1. nih.govnih.gov This genetic change results in the substitution of an Arginine residue with a Threonine residue at codon 30 (β30 Arg→Thr) of the beta-globin chain. haematologica.orgnih.govithanet.eu
Effect of Arg30Thr Substitution on Polypeptide Conformation
The Arg30Thr substitution in the beta-globin chain of this compound involves the replacement of a positively charged, polar amino acid (Arginine) with a neutral, polar amino acid (Threonine). This change in polarity and side chain structure at position 30 can potentially affect the local conformation of the beta-globin polypeptide. Arginine residues are often involved in forming salt bridges and hydrogen bonds, which contribute to protein stability and interactions. Replacing Arginine with Threonine may disrupt these interactions, leading to localized changes in the polypeptide's three-dimensional structure. While specific detailed studies on the conformational changes induced solely by the Arg30Thr substitution in this compound are limited in the provided search results, the general principle of amino acid substitutions altering protein conformation is well-established. labxchange.org
Furthermore, the G-to-C mutation at nucleotide 92 is located adjacent to the donor splice site of the first intron of the beta-globin gene. nih.govnih.govithanet.eu This position is crucial for proper mRNA splicing. The mutation has been shown to interfere with the normal splicing process, leading to greatly decreased utilization of the normal 5' splice site. haematologica.orgnih.gov This aberrant splicing is a primary molecular basis for the associated beta-thalassemia phenotype observed in individuals with this compound. haematologica.orgnih.govithanet.eu The reduced production of normal beta-globin mRNA significantly impacts the amount of functional beta-globin chains available for hemoglobin assembly. haematologica.org
Computational Modeling of Localized Structural Perturbations
While direct computational modeling studies specifically on the localized structural perturbations caused by the Arg30Thr substitution in this compound were not extensively detailed in the provided search results, computational methods are widely used to predict and analyze the structural impact of amino acid substitutions in proteins, including hemoglobin variants. medicinescience.org These methods can provide insights into how a specific substitution affects local protein folding, stability, and interactions by simulating the molecular dynamics and energy landscape of the altered protein. medicinescience.org Such modeling could predict changes in bond angles, dihedral angles, and potential new or disrupted interactions resulting from the Arg30Thr change. The predicted ramifications of such localized perturbations could include altered flexibility of the beta-globin chain or changes in its interaction with the heme group or other globin subunits.
Impact on Protein Folding and Stability Dynamics
The stability of hemoglobin is crucial for its function and the integrity of red blood cells. medicinescience.orgnih.gov Mutations that affect protein folding and stability can lead to the formation of unstable hemoglobin variants, which may precipitate within red blood cells, forming Heinz bodies, and contribute to hemolytic anemia. nih.govdnai.org this compound has been reported to show abnormal stability features. researchgate.netjournalaim.com
In Vitro Stability Assays and Denaturation Profiles
In vitro stability assays are laboratory tests used to assess the susceptibility of hemoglobin variants to denaturation under various conditions, such as heat or chemical agents. nih.govmayocliniclabs.com this compound has been found to be unstable in heat stability and isopropanol (B130326) precipitation tests. researchgate.net
| Assay Type | Result for this compound |
| Heat Stability Test | Unstable |
| Isopropanol Precipitation | Unstable |
These findings indicate that the structural alterations in this compound, stemming from the Arg30Thr substitution and the splicing defect, reduce its resistance to denaturation compared to normal hemoglobin. The instability observed in these assays suggests that the mutant protein is less able to maintain its native conformation under stress.
Denaturation profiles, often determined by monitoring changes in spectroscopic properties (e.g., absorbance or fluorescence) as a function of denaturant concentration or temperature, can provide quantitative information about the stability of a protein. While specific denaturation profiles for purified this compound were not detailed, studies on other unstable hemoglobin variants have shown altered denaturation curves compared to Hemoglobin A, reflecting decreased thermodynamic stability. nih.gov The observed instability of this compound in heat and isopropanol tests is consistent with a perturbed denaturation profile, indicating a lower free energy of unfolding.
Unfolding and Refolding Kinetics of this compound
The kinetics of protein unfolding and refolding describe the rates and pathways by which a protein transitions between its folded and unfolded states. nih.govflorianbuhr.debslonline.org These kinetics are influenced by the protein's amino acid sequence and the surrounding environment. Studies on the unfolding and refolding kinetics of hemoglobin in general have utilized techniques like time-resolved electrospray mass spectrometry to monitor intermediate species formed during denaturation. nih.gov These studies have shown that hemoglobin denaturation can involve complex pathways, including the dissociation of the tetramer into dimers and monomers, followed by unfolding of individual globin chains. nih.gov
While specific data on the unfolding and refolding kinetics of this compound were not explicitly available in the provided search results, the observed instability in denaturation assays suggests that the mutation likely affects these kinetic processes. An unstable protein might exhibit faster unfolding rates or slower refolding rates compared to its stable counterpart. The Arg30Thr substitution and the associated splicing defect could influence the energy barriers and transition states involved in the folding and unfolding pathways of the beta-globin chain, and consequently, the assembly and stability of the this compound tetramer.
Quaternary Structure Assembly and Dissociation Properties
Hemoglobin exists primarily as a heterotetramer composed of two alpha and two beta subunits (α2β2) in adults (Hemoglobin A). wikipedia.org The assembly of these subunits into the functional tetramer is a crucial step in hemoglobin biosynthesis. The quaternary structure is maintained by non-covalent interactions, including salt bridges, hydrogen bonds, and hydrophobic interactions between the subunits. alevelbiology.co.ukwikipedia.org
Mutations in globin chains can affect the assembly and stability of the quaternary structure. Unstable hemoglobin variants may exhibit altered subunit interactions, leading to increased dissociation into dimers or monomers. nih.gov The observed instability of this compound in in vitro assays suggests potential alterations in its quaternary structure assembly or increased propensity for dissociation. While direct experimental data quantifying the assembly and dissociation rates of this compound subunits were not found, the reduced stability implies weaker interactions between the altered beta-globin subunits and the alpha-globin subunits.
The Arg30Thr substitution is located in the beta-globin chain. Alterations in this subunit could affect its interaction with the alpha-globin subunit to form αβ dimers, which then associate to form the α2β2 tetramer. mun.ca Impaired assembly or increased dissociation of the tetramer could contribute to the reduced levels of functional hemoglobin observed in individuals with this compound. haematologica.org Studies on other unstable hemoglobins (B146990) have shown that mutations can lead to increased dissociation of the tetramer into dimers or even monomers, which are often more prone to denaturation and precipitation. dnai.orgnih.gov
The complex interplay between primary sequence alterations, protein folding, and quaternary structure assembly ultimately determines the functional properties and stability of hemoglobin variants like this compound.
Analysis of Alpha-Beta Dimer Interface Integrity
Detailed research findings specifically analyzing the integrity of the alpha-beta dimer interface in this compound are not available in the provided search results. The alpha-beta dimer interface is crucial for the formation of the hemoglobin tetramer (α2β2) and plays a significant role in the cooperative binding of oxygen and the allosteric regulation of hemoglobin function. Alterations in this interface in other hemoglobin variants can impact tetramer stability and functional properties.
Tetramerization Dynamics in Relation to Wild-Type Hemoglobin
Specific studies detailing the tetramerization dynamics of this compound in comparison to wild-type hemoglobin were not found in the provided information. However, this compound is characterized as an unstable hemoglobin variant. journalaim.comjournalaim.com Hemoglobin instability can arise from various factors, including alterations in subunit interactions that affect the stability of the alpha-beta dimers or the alpha2-beta2 tetramer. While the precise mechanism of instability in this compound is not explicitly described in terms of tetramerization dynamics in the search results, its unstable nature suggests potential deviations in its assembly or structural integrity compared to stable hemoglobin.
Ligand Binding Kinetics and Allosteric Regulation Studies
Comprehensive studies specifically investigating the ligand binding kinetics and allosteric regulation of this compound were not identified in the search results. In general, ligand binding to hemoglobin, primarily the binding of oxygen to the heme iron in each subunit, exhibits cooperative kinetics. This cooperativity is a hallmark of hemoglobin function, allowing for efficient oxygen uptake in the lungs and release in tissues. Allosteric regulation involves the binding of molecules at sites distinct from the oxygen binding site, influencing hemoglobin's oxygen affinity.
Oxygen Affinity and Cooperativity (Hill Coefficient) Measurements
Specific measurements of oxygen affinity and the Hill coefficient for this compound are not consistently reported in the provided information. One database entry lists oxygen affinity as "N/A" for this compound. journalaim.com The Hill coefficient is a measure of cooperative binding, with a value greater than 1 indicating positive cooperativity, as is characteristic of wild-type hemoglobin (typically around 2.8). jhas-bsh.comjhas-bsh.com Without specific data for this compound, its precise oxygen affinity and the degree of cooperativity cannot be determined from the available information.
Interactions with Endogenous Allosteric Effectors (e.g., 2,3-BPG, pH, CO2)
Detailed information regarding the specific interactions of this compound with endogenous allosteric effectors such as 2,3-bisphosphoglycerate (B1242519) (2,3-BPG), protons (pH), and carbon dioxide (CO2) is not present in the provided search results. In normal hemoglobin, 2,3-BPG binds to the central cavity of the deoxy tetramer, stabilizing the low-affinity T-state and promoting oxygen release. researchgate.nethaematologica.orgashpublications.org Changes in pH and CO2 levels also influence oxygen affinity through the Bohr effect and the formation of carbaminohemoglobin, respectively. nih.govashpublications.org The impact of the this compound mutation on these allosteric interactions has not been detailed in the retrieved literature.
Heme-Globin Interactions and Iron Oxidation State Stability
Specific data on heme-globin interactions and the stability of the iron oxidation state within the heme group of this compound are not provided in the search results. In normal hemoglobin, the heme group, containing a ferrous iron ion (Fe2+), is nestled within a hydrophobic pocket of the globin chain. scielo.br This ferrous state is essential for reversible oxygen binding. scielo.br While the general principles of heme-globin interaction and iron oxidation state in hemoglobin are well-established, the specific effects of the Arg>Thr substitution at position 30 of the beta chain on these aspects in this compound are not described in the available literature.
Comparative Biochemical Analysis with Other Hemoglobin Variants
Distinguishing Features from Hemoglobin Tacoma (Arg30Ser)
This compound is distinct from Hemoglobin Tacoma (Hb Tacoma), another hemoglobin variant affecting the same codon, beta-globin codon 30. While both variants involve a substitution at β30, the specific amino acid change and the underlying nucleotide mutation differ.
Hemoglobin Tacoma is characterized by an Arginine to Serine substitution at beta-globin position 30 (β30 Arg→Ser) researchgate.netdnai.orgnih.gov. This substitution is caused by either an AGG>AGT or AGG>AGC mutation at codon 30 of the HBB gene researchgate.netnih.gov.
In contrast, this compound involves an Arginine to Threonine substitution (β30 Arg→Thr) resulting from a G>C mutation at HBB: c.92G>C ashpublications.orgjournalaim.comnih.govhaematologica.org. This difference in the resulting amino acid (Serine in Hb Tacoma vs. Threonine in Hb Monroe) and the specific nucleotide change (AGG>AGT/AGC for Hb Tacoma vs. G>C at c.92 for Hb Monroe) are the key distinguishing features at the molecular level. Although both mutations affect codon 30, the precise location of the nucleotide change relative to the splice site and the resulting amino acid are different researchgate.net.
The following table summarizes the key differences between this compound and Hemoglobin Tacoma:
| Feature | This compound | Hemoglobin Tacoma |
| Beta-globin position | β30 | β30 |
| Amino acid change | Arginine to Threonine (Arg→Thr) | Arginine to Serine (Arg→Ser) |
| HBB Nucleotide Change | c.92G>C | AGG>AGT or AGG>AGC at codon 30 researchgate.netnih.gov |
| Location relative to IVS1 | Last nucleotide of exon 1 (IVS-I,-1) researchgate.net | IVS-I, +1 (G->C) mentioned in one source researchgate.net |
| Associated Phenotype | Beta-thalassemia (often β⁰-thalassemia) ashpublications.orgjournalaim.comnih.govhaematologica.org | Missense variant, sometimes classified as rare β⁰-thalassemia cause researchgate.netnih.gov |
Comparison with Other Splicing Defect Hemoglobins
This compound's pathogenesis is primarily attributed to its impact on pre-mRNA splicing due to its location within the donor splice site journalaim.comnih.govhaematologica.org. This mechanism is shared by other hemoglobinopathies classified as splicing defects, which are a significant cause of beta-thalassemia rrml.ro.
Splicing defects in the beta-globin gene can arise from various mutations affecting splice donor sites, splice acceptor sites, or creating cryptic splice sites rrml.ro. These mutations lead to aberrant splicing of the beta-globin pre-mRNA, resulting in reduced or absent production of functional beta-globin chains and consequently, beta-thalassemia rrml.ro.
This compound's specific mechanism involves a point mutation at the highly conserved +1 position of the donor splice site (the last nucleotide of exon 1) journalaim.comnih.govhaematologica.org. This disrupts the recognition of the authentic splice site by the splicing machinery, leading to inefficient or incorrect splicing.
Other splicing defect hemoglobins or thalassemias involve mutations at different positions or with different consequences on splicing. For instance, mutations at the invariant GT dinucleotide at the beginning of introns or the AG dinucleotide at the end of introns are common causes of splicing defects rrml.ro. Mutations within introns can also create cryptic splice sites that are preferentially used over the authentic sites rrml.ro.
Hemoglobin Lepore is another example of a hemoglobinopathy with reduced globin chain production, although its molecular basis is different. It is a fusion protein resulting from an unequal crossover between the delta- and beta-globin genes, leading to a hybrid delta-beta globin chain produced at a reduced rate, contributing to a thalassemia phenotype www.gov.ukoncohemakey.com. While Hb Lepore results in reduced protein due to a structural gene alteration and likely mRNA instability, Hb Monroe's primary defect is at the splicing level affecting mRNA processing journalaim.comhaematologica.orgoncohemakey.com.
Hemoglobin E (Hb E) is technically a hemoglobin variant with an amino acid substitution (β26 Glu→Lys), but the mutation (G>A at HBB: c.79G>A) also activates a cryptic splice site within exon 1, leading to aberrant splicing and reduced levels of normal beta-globin mRNA www.gov.uk. This dual effect of a missense mutation also causing a splicing defect is a notable comparison to Hb Monroe, where the mutation at the splice site directly impacts splicing and the resulting peptide is undetectable ashpublications.orgjournalaim.comhaematologica.orgwww.gov.uk.
Pathophysiological Mechanisms Originating from Hemoglobin Monroe
Mechanisms of Aberrant mRNA Processing
The core of the pathology in Hemoglobin Monroe lies in the disruption of normal mRNA splicing due to the mutation at the exon-intron junction of the beta-globin gene. journalaim.comnih.gov
Role of the G>C Mutation in Donor Splice Site Recognition
The HBB: c.92G>C mutation in this compound is situated at the last nucleotide of beta-globin exon 1, which is also the penultimate nucleotide of codon 30. journalaim.comhaematologica.org This position is critical as it is adjacent to the invariant GT dinucleotide that is essential for the recognition of the donor splice site at the 5' end of intron 1. dnai.orgnii.ac.jp The G>C substitution at this position disrupts the consensus sequence of the donor splice site (AGG to ACG), severely impairing the ability of the splicing machinery to correctly recognize and utilize this site. dnai.orgnii.ac.jpdnai.org This interference with the normal splicing process is a primary mechanism by which the mutation exerts its effect. journalaim.com
Quantitative Analysis of Splicing Efficiency Reduction
Studies have quantitatively demonstrated a significant reduction in the splicing efficiency of beta-globin pre-mRNA carrying the this compound mutation. This G>C transversion at position -1 of intron 1 has been shown to severely reduce the utilization of the normal 5' splice site. dnai.org In vitro studies using cell-free extracts indicated that correct splicing was inhibited by as much as 98% due to this mutation. dnai.org Quantitative gene expression assays in individuals heterozygous for this compound have revealed a diminished level of beta-globin mRNA, with reductions reported to be more than 70% compared to normal controls. haematologica.orgnih.govresearchgate.net
Table 1: Reported Reduction in Beta-Globin mRNA Levels in this compound Heterozygotes
| Study | Reported Beta-Globin mRNA Reduction |
| Agarwal et al., 2007 haematologica.orgnih.gov | >70% |
| ResearchGate (citing Agarwal 2007) researchgate.net | >70% |
| ResearchGate (citing Agarwal 2007) researchgate.net | >70% |
Formation of Aberrant mRNA Transcripts (e.g., truncated, mis-spliced)
The disruption of the normal donor splice site by the this compound mutation leads to aberrant splicing of the beta-globin pre-mRNA. journalaim.comnih.gov Instead of the correct excision of intron 1, the splicing machinery may utilize alternative or "cryptic" splice sites, or fail to splice correctly altogether. oncohemakey.com This can result in the formation of aberrant mRNA transcripts. While some studies initially suggested the presence of aberrantly processed mRNA, more definitive methodologies have indicated that the primary consequence of the this compound mutation is a severe reduction in full-length, normally spliced beta-globin mRNA transcripts. nih.govhaematologica.org Some research suggests the potential for truncated or mis-spliced products, although direct detection of such specific aberrant transcripts from the this compound allele has been challenging. journalaim.comhaematologica.org The severe inhibition of correct splicing effectively prevents the formation of normal mRNA. journalaim.comresearchgate.net
Consequences of Reduced Globin Chain Synthesis
The compromised mRNA processing efficiency directly impacts the synthesis of functional beta-globin chains, leading to the characteristic features of beta-thalassemia.
Mechanisms Leading to Undetectable Mutant Peptide and Transcript
A significant consequence of the severely reduced normal mRNA production is the inability to detect the mutant beta-globin peptide or its corresponding transcript. journalaim.comhaematologica.orgnih.gov The G>C mutation at codon 30 (Arg to Thr) would, in theory, lead to a mutant beta-globin protein. However, the profound defect in splicing caused by the mutation means that very little, if any, functional mRNA encoding either the normal or the mutant beta-globin is produced from the affected allele. journalaim.comresearchgate.nethaematologica.org Studies specifically looking for the mutant peptide and transcript in individuals with this compound have been unable to detect them in reticulocyte-enriched preparations and expanded erythroid progenitor cells. haematologica.orgnih.govhaematologica.org This suggests that the primary mechanism is not the production of an unstable mutant protein, but rather a failure to produce the mRNA template for translation. haematologica.org The severe reduction in mRNA is likely due to the complete or near-complete failure of normal splicing and potentially rapid degradation of any aberrant transcripts that might be formed, possibly through mechanisms like nonsense-mediated decay (NMD), although direct evidence for NMD of this compound transcripts is limited in the provided sources. haematologica.orghaematologica.org
Imbalance of Alpha and Beta Globin Chain Production
Normal hemoglobin A consists of two alpha-globin chains and two beta-globin chains (α2β2). oncohemakey.commhmedical.com In beta-thalassemia, including cases associated with this compound, the reduced synthesis of beta-globin chains leads to an imbalance in the production of alpha and beta globin chains, with alpha chains being produced in relative excess. mhmedical.commedscape.commdpi.com This imbalance is a central feature of the pathophysiology of beta-thalassemia. medscape.commdpi.com The excess free alpha-globin chains are unstable and aggregate within erythroid precursors and mature red blood cells. medscape.commdpi.com These aggregates are toxic to the red blood cell membrane, leading to ineffective erythropoiesis in the bone marrow and premature destruction of red blood cells in the peripheral circulation (hemolysis). mhmedical.commedscape.commdpi.com This ineffective erythropoiesis and hemolysis are the primary causes of the anemia observed in individuals with beta-thalassemia, including those with the this compound mutation. mhmedical.commedscape.com
Table 2: Consequence of Globin Chain Imbalance in Beta-Thalassemia
| Globin Chain Production | Consequence | Cellular Effect | Clinical Manifestation |
| Reduced Beta-Globin | Excess Alpha-Globin Chains | Aggregation of Alpha Chains | Ineffective Erythropoiesis, Hemolysis mhmedical.commedscape.commdpi.com |
| Imbalance (Alpha >> Beta) | Toxic Alpha-Globin Aggregates | Damage to Erythroid Precursors and Red Blood Cells | Anemia mhmedical.commedscape.com |
Role of Proteasomal Degradation of Unpaired Alpha Chains
The reduced synthesis of beta-globin chains due to the splicing defect caused by this compound leads to an excess of unpaired alpha-globin chains within erythroid precursors dnai.org. These free alpha chains are unstable and tend to aggregate. The cell attempts to mitigate the toxicity of these aggregates through the proteasomal degradation pathway dnai.org. However, the excessive load of unpaired alpha chains can overwhelm the proteolytic defense mechanisms of erythroid precursors, leading to inefficient degradation dnai.org. This accumulation of undegraded alpha-globin aggregates contributes significantly to the cellular dysfunction observed in thalassemia associated with this compound.
Cellular and Molecular Impact on Erythroid Precursors
The imbalance between alpha-globin and beta-globin synthesis has profound effects on erythroid precursors.
Ineffective Erythropoiesis due to Globin Chain Imbalance
The core issue in beta-thalassemia, including that caused by this compound, is the imbalanced production of globin chains . The deficiency in beta-globin synthesis relative to alpha-globin synthesis leads to the accumulation of free alpha chains dnai.org. This accumulation is toxic to erythroid precursors, impairing their maturation and survival, a process known as ineffective erythropoiesis . This results in the production of fewer and abnormal red blood cells.
Cellular Stress Responses in Erythroid Cells
The accumulation of misfolded or aggregated proteins, such as excess alpha-globin chains, triggers various cellular stress responses in erythroid cells. While the provided search results don't explicitly detail the specific stress response pathways activated by this compound, in general, the accumulation of free globin chains in thalassemia is known to induce oxidative stress, endoplasmic reticulum stress, and activation of apoptotic pathways, contributing to the premature death of erythroid precursors in the bone marrow .
Contributions to Thalassemia Phenotype Development
This compound contributes to the development of a thalassemia phenotype primarily through its impact on beta-globin production and the resulting globin chain imbalance.
Molecular Basis of Beta-Thalassemia Associated with this compound
The molecular basis of beta-thalassemia associated with this compound is the G-to-C mutation at the IVS1 -1 position of the beta-globin gene ashpublications.orghaematologica.orgnih.govdnai.org. This mutation disrupts the normal splicing of beta-globin pre-mRNA, leading to a significant reduction in functional beta-globin mRNA and protein ashpublications.orghaematologica.org. This quantitative deficiency in beta-globin chains is the hallmark of beta-thalassemia and leads to the characteristic imbalance with alpha-globin chains . The severity of the resulting beta-thalassemia can vary depending on whether the individual is heterozygous or homozygous for the this compound mutation or compound heterozygous with other beta-thalassemia mutations ashpublications.orgjhas-bsh.comjhas-bsh.com.
Impact of Homozygosity versus Heterozygosity on Globin Expression
The zygosity of the this compound mutation significantly influences the level of functional beta-globin expression and, consequently, the severity of the thalassemia phenotype.
In heterozygous individuals, one copy of the beta-globin gene carries the this compound mutation, while the other copy is the normal allele. Despite the presence of a normal allele, studies have shown a significant reduction in total beta-globin mRNA levels (by more than 70% in some cases) in heterozygous individuals haematologica.org. This suggests that the mutant allele not only fails to produce functional beta-globin but also negatively impacts the expression of the wild-type allele haematologica.orgresearchgate.net. This reduced expression from the normal allele, combined with the lack of functional product from the mutant allele, leads to a globin chain imbalance and a beta-thalassemia minor phenotype researchgate.netnih.gov.
In individuals homozygous for the this compound mutation, both copies of the beta-globin gene carry the mutation. This results in a near-complete absence of functional beta-globin production, leading to a severe globin chain imbalance and a transfusion-dependent beta-thalassemia major phenotype dnai.orgresearchgate.netjhas-bsh.com. The clinical severity is significantly higher in homozygous individuals due to the more pronounced deficiency in beta-globin synthesis.
The co-occurrence of this compound with other mutations, such as the promoter mutation -92 C>G, has also been reported, and the combined effect of these mutations on globin expression and phenotype is an area of ongoing study researchgate.netjhas-bsh.comresearchgate.netresearchgate.net.
Genetic Modifiers Influencing the Molecular Pathophysiology (e.g., co-inherited alpha deletions)
The clinical severity of hemoglobinopathies, including those arising from the presence of this compound, can be significantly influenced by the co-inheritance of other genetic factors. Among the most notable of these modifiers are deletions or mutations affecting the alpha-globin genes. This compound is a rare structural variant of hemoglobin caused by a point mutation in the beta-globin gene (HBB: c.92G>C), which results in an arginine to threonine substitution at codon 30 and impacts splicing efficiency, leading to a beta-zero (β°) thalassemia phenotype scielo.brjournalaim.com. The primary pathophysiological consequence of beta-thalassemia, including that caused by this compound, is an imbalance in globin chain synthesis, with a relative excess of alpha-globin chains that precipitate within erythroid precursors, leading to ineffective erythropoiesis and hemolysis mdpi.comnih.gov.
Co-inheritance of alpha-thalassemia, which involves reduced production of alpha-globin chains, can ameliorate the severity of beta-thalassemia by helping to restore a more balanced ratio of alpha to beta-like globin chains researchgate.nethematologybd.org. This can mitigate the effects of the excess alpha chains, reducing ineffective erythropoiesis and hemolysis. The degree of phenotypic modification depends on the number of functional alpha-globin genes inherited. Individuals typically have four alpha-globin genes (two on each chromosome 16). Alpha-thalassemia can result from the deletion or mutation of one or more of these genes medlineplus.govmedscape.com.
Research findings highlight the impact of co-inherited alpha deletions in individuals with this compound. For instance, a study investigating rare beta-globin gene mutations reported a case where this compound co-occurred with a beta nt-42 mutation (HBB: -92C>G) and a single 3.7 kb alpha deletion (-α/αα). jhas-bsh.com. Despite the presence of mutations typically associated with a more severe beta-thalassemia phenotype, the individual presented with a non-transfusion-dependent thalassemia (NTDT) jhas-bsh.com. This contrasts with the reported transfusion-dependent phenotype in a homozygous state for this compound without the co-inherited alpha deletion, illustrating the significant modifying effect of alpha-thalassemia jhas-bsh.comnih.govdoaj.org.
The co-inheritance of alpha-thalassemia can also influence the interpretation of hematological parameters and genetic screening results in individuals with beta-thalassemia variants like this compound. Coexisting alpha-thalassemia can lead to reduced or normal levels of Hemoglobin A2, potentially masking the presence of a beta-thalassemia mutation during initial screening hematologybd.orgtsh.or.th. This underscores the importance of comprehensive genetic analysis, including assessment of alpha-globin genes, particularly in cases with unexplained microcytic hypochromic anemia or when beta-thalassemia is suspected despite normal HbA2 levels hematologybd.orgtsh.or.th.
Detailed research findings on the interaction between this compound and co-inherited alpha deletions are crucial for understanding the full spectrum of clinical presentations and for accurate genetic counseling. The following table summarizes key findings from studies reporting the co-occurrence of this compound with alpha-thalassemia.
| Study | This compound Genotype | Co-inherited Alpha Genotype | Observed Phenotype | Notes |
| Bhattacharjee et al., 2023 jhas-bsh.com | Co-occurring with beta nt-42 mutation | Single 3.7 kb alpha deletion (-α/αα) | Non-transfusion-dependent thalassemia (NTDT) | Case study highlighting phenotypic modification. |
| Hamid M et al., 2013 journalaim.comnih.gov | Heterozygous | Alpha genotype not specified in abstract, but study included alpha-thalassemia investigation | Beta-thalassemia minor phenotype | Study reported Hb Monroe in heterozygous form causing beta-thalassemia due to missplicing. |
| Laochinchat P et al., 2017 tsh.or.th | Co-occurring with nt-42 mutation | Co-inheritance of alpha-thalassemia trait or Hb H disease mentioned as a factor affecting screening interpretation | Not specified for individual cases, but general impact on screening noted. | Highlights the diagnostic complexity. |
| Bakhle A et al., 2014 doaj.org | Homozygous | Father negative for Hb Monroe, suggested possibility of δβ deletional mutation, alpha status of parents and child not explicitly detailed for co-inheritance with homozygous Hb Monroe | Propositus with phenotype suggestive of β-thalassemia major; parents with beta-thalassemia trait/elevated HbF | Focuses on homozygous Hb Monroe; highlights need for molecular studies. |
This data illustrates that while homozygous this compound can lead to severe transfusion-dependent thalassemia, the presence of co-inherited alpha deletions can significantly modify the phenotype towards a milder, non-transfusion-dependent form.
Advanced Diagnostic and Molecular Characterization Methodologies
High-Resolution Genetic Screening Techniques
Genetic screening plays a pivotal role in identifying the underlying mutation responsible for Hemoglobin Monroe. These techniques allow for precise identification of nucleotide alterations within the globin gene clusters.
Next-Generation Sequencing (NGS) for Globin Gene Clusters
Next-Generation Sequencing (NGS) has revolutionized the diagnosis of hemoglobinopathies, including the identification of rare variants like this compound. NGS allows for the simultaneous sequencing of multiple genes or entire genomic regions, providing comprehensive coverage of the alpha and beta globin gene clusters (HBA1, HBA2, and HBB) nih.govmdpi.com. This high-throughput technology can detect point mutations, small insertions or deletions, and increasingly, copy number variations, offering a detailed genetic profile nih.govmdpi.com. For this compound, NGS can confirm the presence of the specific HBB: c. 92G>C mutation and identify any co-occurring globin gene variants or thalassemia mutations that might influence the clinical presentation jhas-bsh.comscielo.br.
Targeted Resequencing and Bioinformatics Pipelines for Variant Calling
Targeted resequencing focuses specifically on the globin gene clusters, offering a cost-effective and efficient approach compared to whole-genome sequencing nih.govmdpi.com. This method involves enriching DNA regions of interest (the globin genes) followed by sequencing nih.govmdpi.com. The resulting sequence data are then analyzed using sophisticated bioinformatics pipelines. These pipelines align the sequenced reads to a reference genome, identify differences (variant calling), and filter these variants based on quality scores and known databases of genetic variations nih.govmdpi.com. For this compound, targeted resequencing and subsequent bioinformatics analysis are essential for accurately identifying the HBB: c. 92G>C mutation and distinguishing it from sequencing artifacts or benign polymorphisms.
Multiplex Ligation-Dependent Probe Amplification (MLPA) for Copy Number Variation Detection
While this compound is caused by a point mutation, copy number variations (CNVs), such as large deletions or duplications within the globin gene clusters, can significantly impact hemoglobin production and phenotype, often co-occurring with point mutations nih.gov. Multiplex Ligation-Dependent Probe Amplification (MLPA) is a molecular technique used to detect abnormal copy numbers of specific DNA sequences nih.gov. In the context of hemoglobinopathies, MLPA is valuable for identifying alpha-globin gene deletions or duplications, which are common causes of alpha-thalassemia and can modify the severity of beta-globin variants like this compound jhas-bsh.com. Although MLPA doesn't directly detect the this compound point mutation, it is a crucial complementary technique in comprehensive genetic screening for hemoglobin disorders.
Specialized Biochemical and Protein Analysis Techniques
Biochemical and protein analysis techniques are fundamental for identifying and quantifying hemoglobin variants based on their charge, size, and structural properties. These methods provide crucial evidence for the presence of an abnormal hemoglobin molecule.
Advanced High-Performance Liquid Chromatography (HPLC) for Variant Separation and Quantitation
High-Performance Liquid Chromatography (HPLC), particularly cation-exchange HPLC, is a widely used and highly effective method for separating and quantifying different hemoglobin fractions, including variants nih.govlabtestsonline.org.uktesting.com. HPLC utilizes a stationary phase and a mobile phase to separate hemoglobins (B146990) based on their charge and hydrophobicity nih.govlabtestsonline.org.uktesting.com. This compound, with its amino acid substitution (Arginine to Threonine at beta-30), may exhibit altered chromatographic behavior compared to normal hemoglobin A jhas-bsh.comkms-igakkai.comscielo.br. HPLC can identify the presence of an abnormal peak corresponding to this compound and provide a quantitative estimate of its proportion relative to other hemoglobins (like HbA, HbA2, and HbF) nih.govlabtestsonline.org.uktesting.com. This quantitative data is vital for assessing the clinical significance of the variant nih.govlabtestsonline.org.uktesting.com.
Data Table: Illustrative HPLC Profile (Hypothetical)
| Hemoglobin Fraction | Retention Time (minutes) | Relative Percentage (%) |
| HbF | 1.5 - 2.0 | |
| This compound | 3.8 - 4.5 | |
| HbA | 4.8 - 5.5 | |
| HbA2 | 6.0 - 6.8 |
Note: The retention times and relative percentages are illustrative and would vary depending on the specific HPLC system and protocol used. The presence and percentage of this compound would depend on the patient's genotype (heterozygous or homozygous) and co-inherited conditions.
Detailed Research Findings (Illustrative based on search results):
Studies involving individuals with the this compound mutation have utilized HPLC to analyze their hemoglobin profiles jhas-bsh.comkms-igakkai.com. In one case of a compound heterozygote for Hb Monroe and a beta-thalassemia mutation, HPLC analysis initially showed a pattern resembling beta-thalassemia major with a high percentage of HbF and low HbA, and the Hb Monroe peak was not readily apparent, potentially due to transfusion dependence masking the variant or the variant's instability jhas-bsh.comkms-igakkai.com. This highlights that while HPLC is powerful, interpretation requires considering the patient's clinical status and transfusion history jhas-bsh.comkms-igakkai.com.
Isoelectric Focusing (IEF) and Capillary Electrophoresis (CE) for Hemoglobin Variant Profiling
Data Table: Illustrative IEF/CE Migration Pattern (Hypothetical)
| Hemoglobin Fraction | Approximate pI (IEF) | Relative Migration (CE) |
| HbF | ~7.0 - 7.2 | |
| This compound | ~6.8 - 7.0 | |
| HbA | ~7.1 - 7.3 | |
| HbA2 | ~7.0 - 7.2 |
Note: The pI values and relative migration patterns are illustrative and depend on the specific variant and method. This compound's migration would be influenced by the charge change from Arginine to Threonine.
Detailed Research Findings (Illustrative based on search results):
IEF has been used in the analysis of hemoglobin from individuals with the Hb Monroe mutation kms-igakkai.com. In one reported case, IEF analysis showed a normal pattern, similar to the HPLC findings, likely influenced by blood transfusion kms-igakkai.com. This underscores the importance of integrating results from multiple diagnostic modalities and considering clinical factors for accurate interpretation.
Mass Spectrometry-Based Proteomics for Globin Chain Characterization
Mass spectrometry (MS) plays a crucial role in the identification and characterization of hemoglobin variants, including this compound. While traditional methods like electrophoresis and chromatography are commonly used for initial screening, MS offers enhanced sensitivity and the ability to detect variants that may be missed by these techniques, particularly neutral variants. researchgate.netscispace.com
MS-based approaches for hemoglobin variant analysis typically involve the analysis of intact globin chains or the analysis of enzymatically digested globin peptides. waters.comchl.co.nz Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS are widely used soft ionization techniques that allow for the study of intact globin chains. scispace.com By determining the molecular mass of the globin chains, variants can be detected based on mass anomalies compared to normal globin chains. waters.comscispace.com Peptide mapping, following enzymatic digestion (e.g., with trypsin), provides more detailed information by generating characteristic peptide fragments. chl.co.nznih.gov Analyzing the mass-to-charge ratios (m/z) of these peptides allows for the localization of the amino acid substitution. waters.comchl.co.nz Tandem mass spectrometry (MS/MS), including techniques like electron transfer dissociation (ETD), can provide further sequence information for unambiguous identification of variant peptides, even in cases of interfering ions. waters.com
Studies have demonstrated the effectiveness of MS in identifying new hemoglobin variants and confirming those initially detected by other methods. researchgate.netscispace.com For instance, MS analysis has identified beta-variants like Hemoglobin Malay, which were initially characterized as beta-thalassemia by cation-exchange HPLC. researchgate.netscispace.com The combination of MS with chromatographic methods is considered optimal for comprehensive hemoglobin variant detection. researchgate.netscispace.com
While direct mass spectrometry data specifically detailing the globin chain characterization of this compound in isolation is not extensively available in the provided snippets, the general application of these techniques to beta-globin variants is well-established. Given that this compound is a beta-globin variant with a known amino acid substitution (Arg to Thr at codon 30), MS techniques would be highly effective in confirming this change by identifying the altered mass of the beta-globin chain and/or the specific peptide containing the mutation. scielo.br
In Vitro Translation and Splicing Assays for Functional Validation
In vitro translation and splicing assays are valuable tools for functionally validating the impact of mutations, such as the one found in this compound, on mRNA processing and protein synthesis. These assays allow researchers to study the molecular consequences of a mutation in a controlled environment, isolated from the complexities of the cellular context.
In vitro transcription and translation systems, often utilizing rabbit reticulocyte lysate due to its high efficiency in synthesizing hemoglobin, can be used to produce proteins from exogenous RNA templates. thermofisher.comddugu.ac.in By using mRNA transcribed from a beta-globin gene containing the this compound mutation, researchers can assess whether the mutation affects the efficiency of translation or the stability of the resulting beta-globin chain. researchgate.net Reticulocyte lysates are particularly suitable as they are rich in the necessary machinery for globin synthesis. thermofisher.comddugu.ac.in
Given that the this compound mutation is located within the donor splice site of the exon-intron junction 1 of the HBB gene and is likely to reduce splicing efficiency, in vitro splicing assays are particularly relevant. scielo.br These assays involve transcribing DNA templates containing the beta-globin gene sequence with the mutation and then incubating the resulting pre-mRNA with nuclear extracts containing the splicing machinery. scilit.com Analysis of the processed RNA products by techniques such as gel electrophoresis or quantitative PCR can reveal aberrant splicing patterns caused by the mutation, such as exon skipping or the activation of cryptic splice sites. scilit.comnih.govfrontiersin.org
Studies on other beta-thalassemia mutations affecting splicing, such as those in intron 1 and intron 2 of the beta-globin gene, have successfully utilized in vitro splicing assays to demonstrate how these mutations lead to aberrantly spliced mRNA and reduced production of functional beta-globin. scilit.comnih.govfrontiersin.orgoup.compnas.org While specific in vitro translation and splicing assay data for this compound were not detailed in the provided snippets, these methodologies would be essential for directly confirming the predicted impact of the HBB: c.92G>C mutation on beta-globin mRNA splicing and subsequent protein production.
Functional Genomics Approaches
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for mRNA Expression Levels
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a widely used technique to measure the mRNA expression levels of specific genes. In the context of hemoglobinopathies like those associated with this compound, qRT-PCR is crucial for assessing the impact of mutations on the transcriptional output of the globin genes. nih.govspandidos-publications.comminervamedica.itresearchgate.net
qRT-PCR allows for the quantification of mRNA levels by measuring the accumulation of PCR product in real-time using fluorescent probes or intercalating dyes. nih.govspandidos-publications.comresearchgate.net This provides a sensitive and reproducible method to determine the relative abundance of beta-globin mRNA in cells from individuals with this compound compared to healthy controls. spandidos-publications.comminervamedica.ithaematologica.org
Studies utilizing qRT-PCR have shown that mutations in the beta-globin gene can lead to reduced levels of mature beta-globin mRNA. researchgate.nethaematologica.org For instance, in individuals heterozygous for the this compound mutation, quantitative gene expression assays revealed a significant reduction in beta-globin mRNA levels (more than 70%) compared to healthy individuals. haematologica.orghaematologica.org This finding supports the notion that the this compound mutation interferes with the normal expression of the beta-globin gene. haematologica.orghaematologica.org
The data presented in one study using qRT-PCR on erythroid progenitors from individuals heterozygous for this compound highlights the reduced relative beta-globin expression:
| Subject Type | Relative β-globin Expression (%) |
| Healthy Individuals (Avg) | 100 |
| Asian Indian Male | 21 |
| Afro-American Female #1 | 25 |
| Afro-American Female #2 | 27 |
This table demonstrates a substantial decrease in beta-globin mRNA levels in individuals carrying the this compound mutation, providing quantitative evidence for the impact of the mutation on gene expression. haematologica.org qRT-PCR is a standard method for this type of analysis and is essential for understanding the molecular basis of reduced beta-globin production in hemoglobinopathies. spandidos-publications.comminervamedica.itresearchgate.net
Gene Expression Profiling in Erythroid Progenitors
Gene expression profiling, often performed using techniques like microarrays or RNA sequencing, provides a broader view of transcriptional changes occurring in specific cell types, such as erythroid progenitors, in the presence of a hemoglobin variant like this compound. ashpublications.orgnih.govmdpi.comresearchgate.netahajournals.org This approach allows for the identification of not only the affected globin gene expression but also potential compensatory mechanisms or downstream effects on other genes involved in erythropoiesis and hemoglobin production. ashpublications.orgnih.govmdpi.comresearchgate.net
Erythroid progenitor cells are particularly relevant for gene expression profiling in hemoglobinopathies as they are the site of globin gene expression and hemoglobin synthesis. haematologica.orgashpublications.orgnih.govmdpi.comresearchgate.net By comparing the gene expression profiles of erythroid progenitors from individuals with this compound to those from healthy controls, researchers can gain insights into the cellular response to the presence of the variant beta-globin chain and the associated reduced beta-globin production. nih.govmdpi.comresearchgate.net
While specific gene expression profiling data for this compound was not detailed in the provided snippets, studies on other hemoglobinopathies, such as Hemoglobin H/Constant Spring disease, have utilized gene expression profiling in erythroid progenitor cells. nih.govmdpi.comresearchgate.net These studies have revealed altered expression of genes involved in various processes, including those encoding molecular chaperones, suggesting cellular stress and compensatory mechanisms. nih.govmdpi.comresearchgate.net
Gene expression profiling can help to understand the complex interplay of genes involved in erythropoiesis and how this is perturbed by hemoglobin variants. ashpublications.orgnih.govmdpi.com Although direct data on this compound's impact on the broader erythroid gene expression profile is not provided, this methodology would be instrumental in understanding the full cellular context of the mutation beyond just beta-globin mRNA levels.
Bioinformatics and Computational Genomics
Predictive Algorithms for Splicing Defects and Protein Stability
Bioinformatics and computational genomics play a vital role in predicting the potential functional consequences of genetic variants, including those in the beta-globin gene like this compound. nih.govscirp.orgelifesciences.org Predictive algorithms can analyze DNA sequences to identify potential splicing defects and assess the likely impact of amino acid substitutions on protein structure and stability. nih.govfrontiersin.orgelifesciences.orghaematologica.org
Given that the this compound mutation (HBB: c.92G>C) is located at a splice junction, algorithms designed to predict the impact of mutations on pre-mRNA splicing are particularly relevant. scielo.brnih.gov These algorithms analyze the sequence context around splice sites and predict whether a mutation is likely to disrupt normal splicing, activate cryptic splice sites, or affect splicing efficiency. nih.govfrontiersin.orgoup.com The in silico analysis can provide a preliminary assessment of the likelihood that the this compound mutation causes aberrant splicing, which is consistent with experimental findings. scielo.brnih.gov
Bioinformatics analysis of other beta-globin variants has successfully predicted the consequences of mutations on protein structure and function, highlighting the utility of these tools in understanding the potential impact of variants even before experimental validation. nih.govscirp.org The application of these predictive algorithms to the this compound mutation can provide valuable insights into the molecular mechanisms underlying its associated phenotype, complementing experimental approaches. elifesciences.org
Structural Modeling of Mutant Hemoglobin Proteins
Structural modeling plays a vital role in understanding how genetic mutations in the HBB gene affect the three-dimensional structure and function of the hemoglobin protein. While specific detailed structural modeling studies solely focused on this compound were not prominently found in the provided search results, the methodologies employed for studying mutant hemoglobins in general are applicable and provide insight into how Hb Monroe's structural characteristics and functional impairments would be investigated.
Mutations in globin genes can induce changes in the molecular structure of hemoglobin, impacting its biological properties such as oxygen carrying capacity and stability medicinescience.org. Structural modeling techniques aim to visualize and analyze these alterations at the atomic level. One common approach involves comparing the structure of a mutant hemoglobin to that of normal hemoglobin (Hemoglobin A) using computational tools medicinescience.org.
Techniques such as PyMOL are utilized to create protein models and analyze structural differences medicinescience.org. Metrics like Root Mean Square Deviation (RMSD) are employed to quantify the average displacement of atoms between the modeled mutant structure and the normal structure, providing a measure of structural similarity or difference medicinescience.org. Molecular dynamics simulations can also be used to explore the dynamic behavior and stability of mutant hemoglobin structures over time, investigating the effects of amino acid substitutions on protein folding, subunit interactions, and ligand binding ucl.ac.uk. Crystal structures of various mutant hemoglobins are available in databases like the RCSB Protein Data Bank (PDB), serving as templates and resources for modeling studies rcsb.org.
Database Integration and Data Mining (e.g., HbVar)
Databases are indispensable resources for collecting, organizing, and disseminating information on human hemoglobin variants and thalassemia mutations. These databases facilitate data mining and integration, enabling researchers and clinicians to access comprehensive information on known mutations, their associated phenotypes, and population frequencies.
The Human Hemoglobin Variants and Thalassemias database, known as HbVar, is a prominent locus-specific database (LSDB) dedicated to providing up-to-date information on genomic alterations leading to hemoglobin variants and all types of thalassemia and hemoglobinopathies researchgate.netcncb.ac.cnpsu.eduresearchgate.netnih.govnih.govpsu.edu. HbVar serves as a central repository for extensive information on each variant and mutation, including details on sequence alterations, biochemical and hematological effects, associated pathology, ethnic occurrence, and relevant references cncb.ac.cnpsu.edunih.gov.
HbVar is designed to be a relational database, allowing users to query information based on various criteria, such as gene location, chain affected, and clinical phenotype psu.edu. It integrates data from published literature and provides population-specific frequencies for numerous mutations, including those causing beta-thalassemia cncb.ac.cnresearchgate.netnih.gov.
For a rare variant like this compound (HBB: c.92G>C, p.Arg31Thr) jhas-bsh.comscielo.brnih.govnih.gov, databases like HbVar are crucial for documenting its occurrence, the specific genetic change, and the observed clinical manifestations in affected individuals and families haematologica.orgjhas-bsh.comkms-igakkai.comresearchgate.netsemanticscholar.orgresearchgate.net. Data mining within HbVar and similar resources allows researchers to identify the reported ethnic occurrences of Hb Monroe and analyze its association with different clinical phenotypes, particularly when present in heterozygous or homozygous states or in compound heterozygosity with other globin gene mutations haematologica.orgjhas-bsh.comnih.govkms-igakkai.comresearchgate.netsemanticscholar.org.
Furthermore, HbVar is integrated with other genomic resources, such as the Genome Alignment and Annotation database (GALA) and the UCSC Genome Browser cncb.ac.cnpsu.eduresearchgate.netnih.gov. This integration allows for a more comprehensive analysis by linking information on hemoglobin variants and thalassemia mutations with a wide spectrum of genomic data, including sequence conservation, regulatory elements, and evolutionary history psu.eduresearchgate.netnih.gov. This interconnectedness enhances the ability to interpret the potential functional consequences of mutations like Hb Monroe within their genomic context.
ClinVar, a public archive of human genetic variants and their phenotypic associations, also lists the HBB:c.92G>C (p.Arg31Thr) variant, noting its association with Beta Thalassemia based on submissions from various laboratories and researchers nih.gov. This further highlights the importance of integrated databases in consolidating information on rare genetic variants and their clinical significance.
The continuous updating and curation of databases like HbVar are essential for providing timely and high-quality information to the globin research community, clinicians, and genetic counselors, aiding in molecular diagnosis, genetic counseling, and research into the pathogenesis of hemoglobinopathies caused by variants like this compound researchgate.netresearchgate.netcncb.ac.cnpsu.edunih.gov.
| Compound Name | Gene | Mutation Details (Nucleotide) | Mutation Details (Protein) | PubChem CID |
| This compound | HBB | c.92G>C | p.Arg31Thr | N/A* |
*Note: A specific PubChem CID for the mutant protein this compound is not applicable as PubChem primarily catalogs chemical compounds. The mutation occurs in the HBB gene (no specific PubChem CID for genes) leading to an altered protein.
Detailed Research Findings Summary Table
| Aspect | Key Findings Related to this compound | Source(s) |
| Genetic Basis | Splice site point mutation (G>C) at the last nucleotide of β-globin exon 1 (c.92G>C), resulting in Arg to Thr substitution at codon 30/31 (p.Arg31Thr). | haematologica.orgjhas-bsh.comscielo.brnih.govjournalaim.comnih.gov |
| Molecular Mechanism | Reduces splicing efficiency, interferes with wild-type allele expression, leads to greatly decreased splicing and undetectable/low mutant peptide/transcript levels. | haematologica.orgjhas-bsh.comscielo.brnih.govjournalaim.comnih.gov |
| Phenotype Association | Associated with beta-thalassemia phenotype, ranging from minor to transfusion-dependent, depending on zygosity and co-inheritance with other mutations. | haematologica.orgjhas-bsh.comnih.govjournalaim.comkms-igakkai.comresearchgate.netsemanticscholar.orgresearchgate.net |
| Structural Implications | Amino acid substitution can affect protein structure and function (general principle for mutant Hbs); specific detailed modeling of Hb Monroe not found in results. | medicinescience.orgucl.ac.ukrcsb.orgontosight.ai |
| Database Representation | Documented in databases like HbVar and ClinVar, providing details on mutation, phenotype, and occurrence. | nih.govresearchgate.netcncb.ac.cnpsu.edunih.gov |
Evolutionary and Population Genetics Perspectives of Hemoglobin Monroe
Geographic Distribution and Population Frequencies
Hemoglobin Monroe has been identified in various populations across the globe, indicating a dispersed geographic distribution. While considered rare, its presence has been documented in individuals from diverse ethnic backgrounds.
Origins of the Mutation (e.g., African-American, Indian, Tunisian, Tajik, Iranian, Bangladeshi)
The this compound mutation has been reported in several distinct populations. It was initially identified in an African-American girl. jhas-bsh.comjournalaim.com Subsequent studies have found this variant in individuals of Indian descent, including those from Bengali and Goan populations. haematologica.orgjhas-bsh.comresearchgate.netresearchgate.netdoaj.org Reports also indicate its presence in Tunisian, Tajik, Iranian, and Bangladeshi populations. jhas-bsh.comnih.govjournalaim.comnih.govresearchgate.nettsh.or.thresearchgate.netuniversiteitleiden.nl Additionally, this compound has been observed in the United Arab Emirates and Thailand. tsh.or.thtandfonline.com
Diffusion Patterns Across Global Populations
The detection of this compound in geographically separated populations suggests either independent mutational events or diffusion through migration and gene flow. The co-occurrence of the this compound mutation (HBB: c.92G>C) with the promoter mutation HBB: -92C>G on the same allele has been noted in individuals from India, Bangladesh, and Tajikistan. jhas-bsh.comnih.govresearchgate.nettsh.or.th This specific allelic association across different populations points towards a potential shared ancestral origin and subsequent migration patterns contributing to its current distribution. However, detailed studies specifically tracing the historical diffusion of the this compound allele are limited in the provided information.
The reported occurrences can be summarized in the following table:
| Population Group | Reported Occurrence |
| African-American | Yes |
| Indian (Bengali) | Yes |
| Indian (Goan) | Yes |
| Tunisian | Yes |
| Tajik | Yes |
| Iranian | Yes |
| Bangladeshi | Yes |
| United Arab Emirates | Yes |
| Thai | Yes |
Comparative Genomics of Globin Genes and this compound
Comparative genomics of globin genes provides context for understanding the evolutionary history of variants like this compound. The beta-globin gene (HBB) is part of a cluster of globin genes that have evolved over time.
Phylogenetic Analysis of Beta-Globin Gene Variants
Phylogenetic analysis of beta-globin gene variants helps to understand the evolutionary relationships between different mutations and their origins. The human beta-globin gene has experienced numerous genetic changes, leading to over 600 known variants. researchgate.netnih.gov These variants arise from different types of mutations, including point mutations, which are responsible for many structural hemoglobin variants. nih.govhtct.com.br While the provided information discusses phylogenetic trees based on beta-globin gene sequences in various taxa researchgate.net, a specific phylogenetic analysis including this compound alongside other beta-globin variants is not detailed. However, the molecular definition of this compound as a specific point mutation at codon 30 allows for its placement within the broader spectrum of beta-globin gene variation.
Evolutionary Conservation of the Codon 30 Region
The mutation in this compound occurs at codon 30, which is critically located at the junction of exon 1 and intron 1 of the beta-globin gene, forming part of the donor splice site. dnai.orgnih.govnih.gov Splice sites are generally highly conserved regions in genes because they are essential for accurate pre-mRNA splicing and the production of functional protein. Mutations in these conserved regions, such as the G to C transversion in this compound, can significantly reduce splicing efficiency, leading to decreased production of the beta-globin chain. dnai.orgnih.govnih.gov The evolutionary conservation of this region underscores its functional importance in globin gene expression across species. Comparative genomic studies of beta-globin gene clusters in different mammals reveal conserved sequences and regulatory elements, highlighting the evolutionary pressures maintaining the integrity of gene expression mechanisms. researchgate.netpsu.edu
Selective Pressures and Adaptive Significance
The prevalence and distribution of hemoglobin variants are often influenced by selective pressures, particularly in regions where malaria is endemic. Certain hemoglobinopathies, such as Hemoglobin S, C, and E, are known to confer a degree of protection against malaria, leading to their increased frequency in affected populations. nih.gov
For this compound, the selective pressures and adaptive significance are not explicitly detailed in the provided search results. This compound is associated with a beta-thalassemia phenotype, which can range from mild beta-thalassemia trait in heterozygotes to more severe, transfusion-dependent beta-thalassemia in homozygous individuals. jhas-bsh.comdoaj.org Beta-thalassemia itself, in its heterozygous form, can offer some protection against malaria. Therefore, it is plausible that the this compound mutation, by causing a thalassemic phenotype, might also confer a similar selective advantage in malaria-endemic areas where it is found. However, direct evidence specifically linking this compound to malaria resistance or other adaptive advantages is not presented. The clinical severity in homozygous individuals suggests that while the heterozygous state might offer some protection, the homozygous state is generally deleterious. jhas-bsh.comdoaj.org Further research would be needed to definitively determine any specific selective pressures that may have influenced the frequency and distribution of this compound.
Hypothesized Evolutionary Advantages or Disadvantages in Specific Environments
For many hemoglobinopathies and thalassemia mutations, the primary hypothesized evolutionary advantage, particularly in historically malaria-endemic regions, is the protection conferred against severe Plasmodium falciparum malaria in heterozygous carriers aaup.eduarccjournals.comnih.govwikipedia.org. This selective advantage can lead to the maintenance of otherwise detrimental alleles in a population, a phenomenon known as balanced polymorphism aaup.eduwikipedia.org.
While this compound is a beta-thalassemia mutation, and the thalassemia trait in general is associated with malaria resistance, specific studies detailing an evolutionary advantage or disadvantage directly attributable to the this compound mutation itself are limited in the provided search results. The mutation's impact on reducing beta-globin production contributes to the thalassemia phenotype, which, in its heterozygous form, is thought to alter red blood cell characteristics in a way that is less favorable for the malaria parasite's life cycle nih.gov. This could theoretically provide a selective advantage to heterozygous carriers of the this compound mutation in environments where malaria is prevalent, similar to other beta-thalassemia alleles. However, the rarity of this compound compared to more common thalassemia mutations suggests that any such advantage might be less pronounced or that other evolutionary factors are at play.
In the homozygous state, the this compound mutation leads to severe beta-thalassemia, a condition associated with significant health disadvantages, including severe anemia and the need for regular blood transfusions researchgate.netjhas-bsh.com. This severe clinical outcome represents a strong selective pressure against the homozygous state.
Role of Balanced Polymorphism in Endemic Regions
Balanced polymorphism plays a crucial role in explaining the relatively high frequencies of certain hemoglobin disorders, including thalassemias, in populations from regions historically endemic for malaria aaup.eduarccjournals.comwikipedia.org. The hypothesis posits that the selective advantage experienced by heterozygous carriers in malaria-prone areas balances the selective disadvantage faced by individuals homozygous for the mutation (who develop severe disease) aaup.eduwikipedia.org.
Although this compound is a rare mutation, its presence in populations from malaria-endemic or formerly endemic regions (such as parts of the Indian subcontinent and the Middle East) journalaim.comscielo.brresearchgate.netnih.gov aligns with the general pattern observed for other thalassemia alleles maintained by balanced polymorphism. The heterozygous state for this compound results in beta-thalassemia minor or intermedia researchgate.netjhas-bsh.com, which might confer some degree of resistance to severe malaria, thereby contributing to the persistence of this allele in gene pools exposed to malarial pressure.
The identification of this compound in diverse populations suggests either independent origins of the mutation or gene flow between populations scielo.brnih.gov. The continued presence of this rare allele, despite the severe phenotype in homozygotes, is likely influenced by the same selective forces, particularly malaria, that have shaped the distribution of other, more common, beta-thalassemia mutations in endemic areas. Population screening and genetic studies in these regions are important for understanding the spectrum and frequency of rare mutations like this compound within the broader context of hemoglobinopathies and their relationship with environmental factors like malaria prevalence journalaim.comresearchgate.net.
Populations Where this compound Has Been Reported
| Population | Reference |
| African-American | journalaim.comscielo.brnih.gov |
| Indian | journalaim.comscielo.brnih.gov |
| Tunisian | journalaim.comscielo.brnih.gov |
| Tajik | journalaim.comscielo.brnih.gov |
| Iranian | journalaim.comresearchgate.net |
| Bangladeshi | researchgate.netnih.govaustinpublishinggroup.com |
Molecular and Mechanistic Therapeutic Research Strategies for Hemoglobin Monroe Associated Conditions
Gene Therapy Approaches at the Preclinical Stage
Gene therapy aims to address the root cause of hemoglobin disorders by modifying the patient's genetic material, particularly within hematopoietic stem cells (HSCs). These cells are responsible for producing all blood cell types, including red blood cells which contain hemoglobin.
Gene Addition Strategies for Beta-Globin Expression
Gene addition involves introducing a functional copy of the beta-globin gene (HBB) into a patient's HSCs. This is typically achieved using viral vectors, such as lentiviral vectors (LVs), which can efficiently deliver the new gene into the target cells. Preclinical studies have demonstrated the potential efficacy of LV-based gene therapy in correcting the phenotype of beta-thalassemia in murine models. nih.gov These vectors often contain the beta-globin gene under the control of regulatory elements from the beta-globin locus control region (LCR) to ensure appropriate expression in erythroid cells. nih.gov
Early attempts using gamma-retroviral vectors in the 1980s showed stable transfer of genetic material into murine HSCs. frontiersin.org Subsequently, stable production of human beta-globin was demonstrated in mice reconstituted with human HSCs modified ex vivo with retroviral vectors encoding the beta-globin gene. frontiersin.org More recent LV designs, such as TNS9 and HPV569, containing the beta-globin gene and LCR elements, have shown sufficient beta-globin expression to correct murine models of beta-thalassemia and sickle cell disease. nih.gov A modified version, T9W, with a self-inactivating LTR for increased safety and efficiency, also demonstrated amelioration of the thalassemic phenotype in vitro in erythroid progenitor cells from beta-thalassemia patients. nih.gov
The goal of gene addition is to achieve sufficient levels of functional beta-globin expression to compensate for the defective endogenous gene. Studies have shown that even suboptimal doses of transduced HSCs may provide clinical benefit due to a potential in vivo survival advantage for genetically corrected erythroblasts. nih.gov
Gene Editing Technologies (e.g., CRISPR/Cas9) Targeting the HBB Gene
Gene editing technologies, such as CRISPR/Cas9 and TALENs, offer a more precise approach to directly modify the HBB gene in patient-derived HSCs. nih.govsicklecellanemianews.com This can involve correcting the specific disease-causing mutation or introducing modifications that restore healthy hemoglobin production. sicklecellanemianews.comconsensus.app
CRISPR/Cas9 platforms have been developed for achieving homologous recombination (HR) at the HBB gene locus in HSCs. nih.gov This involves using Cas9 ribonucleoproteins and HR donor delivery, such as via rAAV6, to facilitate the precise correction of mutations like the sickle cell-causing E6V mutation. nih.gov Preclinical studies have shown efficient correction of this mutation in patient-derived hematopoietic stem and progenitor cells (HSPCs), leading to the expression of adult beta-globin mRNA in differentiated erythrocytes. nih.gov
Another gene editing approach using TALENs has shown the ability to restore healthy hemoglobin production in preclinical models of sickle cell disease by correcting the HBB mutation in HSPCs. sicklecellanemianews.com In these studies, the TALEN platform could correct the HBB mutation in a significant percentage of cells, and red blood cells generated from edited HSPCs showed a reduced sickling phenotype. sicklecellanemianews.com
Gene editing strategies for beta-thalassemia and sickle cell disease aim to increase HbF levels or directly correct the mutation. frontiersin.org Preclinical studies have demonstrated the potential of CRISPR-Cas9 to correct the sickle mutation in HSPCs, with edited cells producing normal hemoglobin and showing reduced sickle hemoglobin levels. consensus.app These edited HSPCs have also shown the ability to engraft in animal models and maintain genetic corrections over time. consensus.app
Modulating Fetal Hemoglobin (HbF) Production
Increasing the production of fetal hemoglobin (HbF) in adult erythroid cells is a significant therapeutic strategy for hemoglobin disorders. HbF (α2γ2) can compensate for the deficiency or dysfunction of adult hemoglobin (HbA, α2β2), thereby ameliorating disease severity. ashpublications.orgnih.gov
Molecular Mechanisms of Fetal Hemoglobin Reactivation
The switch from fetal to adult hemoglobin synthesis during development is a tightly regulated process involving changes in chromatin structure, DNA methylation, and the expression of stage-specific transcription factors. frontiersin.orgnih.gov In adults, HbF synthesis is normally suppressed. Reactivating HbF involves disrupting the mechanisms that silence gamma-globin gene expression. nih.gov
Key molecular players in the repression of gamma-globin include transcription factors such as BCL11A and KLF1, which act as repressors of gamma-globin expression. escholarship.orginsights.bio These repressors interact with and recruit epigenetic enzymatic activities to the gamma-globin promoters, contributing to a closed chromatin configuration that silences the gene. frontiersin.orgnih.gov Hereditary persistence of fetal hemoglobin (HPFH) mutations, which result in abnormally high levels of HbF in adults, often disrupt the binding of these repressors to the gamma-globin gene or affect the globin switching mechanism. frontiersin.orgnih.gov
Studies have shown that downregulation or knockout of beta-globin can lead to the upregulation of gamma-globin, suggesting an inherent ability of red blood cells to increase HbF when adult hemoglobin is deficient. escholarship.org Transcriptomic studies have identified transcription factors like ATF4 as potential regulators of this response, and further analysis has converged on the downregulation of MYB and BCL11A as key mechanisms. escholarship.org
Epigenetic mechanisms, including DNA methylation and histone modifications, play crucial roles in regulating gamma-globin gene expression. nih.govfrontiersin.org During erythroid differentiation, the globin genes in the HBB locus undergo sequential demethylation and become transcriptionally active. nih.gov In adult life, the gamma-globin promoter becomes hypermethylated, leading to low HbF expression. sci-hub.se
Small-Molecule Modulators of HbF Synthesis (e.g., targeting BCL11A, Egr1)
Small molecules can be used to modulate HbF synthesis by targeting the molecular mechanisms involved in gamma-globin gene regulation. Inhibiting repressors like BCL11A is a promising strategy to sustain HbF production in adults. patsnap.compatsnap.com
BCL11A inhibitors work by disrupting the activity of the BCL11A transcription factor, which normally suppresses gamma-globin gene expression. patsnap.com This disruption can be achieved through various mechanisms, including small molecules that bind to the BCL11A protein and alter its conformation. patsnap.com By inhibiting BCL11A, the repression of gamma-globin is lifted, leading to increased HbF production. patsnap.compatsnap.com
Small molecule inhibitors targeting epigenetic enzymes associated with repressors like BCL11A are also being explored. For example, LSD1, a lysine-specific demethylase, interacts with BCL11A and the DRED complex to inhibit HbF expression. mdpi.com Pharmacologic inhibition of LSD1 by compounds like tranylcypromine (B92988) has shown increased gamma-globin expression and HbF in human erythroid cells and transgenic mice. nih.govmdpi.com
Other small molecules have been identified that induce HbF expression through various mechanisms. Pomalidomide, a thalidomide (B1683933) derivative, has been shown to reactivate HbF and downregulate repressors like BCL11A and IKZF1. nih.govnih.govbiorxiv.org Metformin, an FDA-approved drug, has been found to stimulate FOXO3 activity, a positive regulator of fetal globin synthesis, and reactivate HbF in HSPC culture without affecting BCL11A, MYB, or KLF1 levels. nih.gov Novel HbF inducing small molecules, such as avadomide, triciribine, autophinib, and R574, have also been identified through high-throughput screening. nih.govbiorxiv.org Some small molecules, like SR-18292, have shown the ability to increase the activity of genes that boost HbF production while decreasing the activity of repressors like BCL11A in preclinical models. sicklecellanemianews.com
Another target for small molecule modulation is EED (Embryonic Ectoderm Development), a component of the PRC2 complex involved in epigenetic repression. FTX-6058, a potent and selective small molecule inhibitor of EED, has shown the ability to induce robust HbF protein expression in cell and murine models in preclinical studies. fulcrumtx.comfulcrumtx.com
Epigenetic Regulation of Gamma-Globin Gene Expression
Epigenetic mechanisms play a critical role in the developmental silencing of gamma-globin gene expression and are thus targets for therapeutic modulation to reactivate HbF. nih.govnih.gov These mechanisms include DNA methylation, histone modifications (such as acetylation and methylation), and the involvement of microRNAs. nih.govfrontiersin.orgsci-hub.se
DNA methylation at CpG sites within the gamma-globin promoters is associated with gene silencing in adult erythroid cells. nih.govsci-hub.se Inhibitors of DNA methylation, such as 5-azacytidine (B1684299) and decitabine, have been shown to reactivate HbF expression, although their exact mechanisms are not fully understood. nih.govmjhid.orgoncohemakey.com
Histone modifications also contribute to the regulation of gamma-globin expression. Histone deacetylases (HDACs) are involved in repressing gamma-globin. mdpi.com Inhibiting HDACs can induce HbF and gamma-globin expression. sci-hub.semdpi.com Compounds like butyrate (B1204436) and other HDAC inhibitors have demonstrated the ability to induce HbF in tissue culture. nih.govsci-hub.semjhid.orgoncohemakey.com Apicidin, another HDAC inhibitor, has shown potent HbF induction in human K562 cells, potentially through activation of the p38/MAPK signaling pathway. sci-hub.se
Transcription factors involved in gamma-globin silencing often interact with and recruit epigenetic corepressors. nih.govhaematologica.org For instance, BCL11A and KLF1 interact with epigenetic regulators like Mi2β/CHD4, which is required for their high-level expression and contributes to gamma-globin gene silencing. nih.gov Targeting these epigenetic corepressors with small molecules is a promising therapeutic avenue. nih.govhaematologica.org
Epigenome editors based on CRISPR-Cas9 can also be used to directly reactivate gamma-globin expression by targeting epigenetic marks. frontiersin.org Fusion of activation domains (like VP64 or p300) to a catalytically inactive Cas9 (dCas9) can be directed to gamma-globin promoters to activate transcription. frontiersin.org Similarly, targeting the beta-globin promoter with a demethylase fused to a DNA binding domain can reactivate the HBB gene through targeted DNA demethylation. frontiersin.org
MicroRNAs have also been implicated in regulating gamma-globin gene expression, interacting with transcription factors like MYB, KLF1, and BCL11A. sci-hub.se Modulating the levels of specific microRNAs, such as miRNA-15a and miRNA-16-1 which downregulate the gamma-globin repressor MYB, could be a therapeutic strategy. sci-hub.se
The interplay between transcription factors and epigenetic regulators is complex, and a full understanding of these molecular mechanisms is crucial for developing more effective HbF-inducing therapies. nih.govnih.gov
RNA-Based Therapeutic Interventions
RNA-based therapies represent a promising class of drugs that modulate gene expression or function at the RNA level wikipedia.orgsamipubco.comuni-freiburg.deuni-freiburg.dewikipedia.orgwikipedia.org. For Hemoglobin Monroe, these strategies aim to correct the splicing defect or supplement the deficient beta-globin protein.
Antisense Oligonucleotides (ASOs) to Correct Splicing Defects
Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to specific RNA molecules through Watson-Crick base pairing uni-freiburg.de. In the context of this compound, which is caused by a mutation affecting a splice site and leading to aberrant splicing uw.eduguidetoimmunopharmacology.orgdrugbank.com, ASOs can be designed to target and block the aberrant splice sites in the beta-globin pre-mRNA wikipedia.orgnih.govnih.govnih.govresearchgate.netuniprot.orgwikipedia.orgmedlineplus.gov. By binding to these aberrant sites, ASOs can prevent their recognition by the spliceosome machinery, thereby redirecting the splicing process towards the correct splice sites nih.govnih.govnih.govresearchgate.netuniprot.org. This restoration of normal splicing is intended to increase the production of functional beta-globin mRNA, which can then be translated into normal beta-globin protein wikipedia.orgresearchgate.netuniprot.org.
Studies in other beta-thalassemia models with splicing defects have demonstrated that ASO treatment can restore correct splicing and lead to the production of significant amounts of normal hemoglobin A (HbA) uniprot.org. For instance, research on thalassemic mutations in intron 2 of the beta-globin gene showed that antisense oligonucleotides targeting aberrant splice sites restored correct splicing and translation of beta-globin mRNA in patient-derived erythroid cells researchgate.netuniprot.org. These findings support the potential of ASO-based strategies to correct the specific splicing defect associated with this compound.
mRNA Therapy for Beta-Globin Supplementation
mRNA therapy involves delivering in vitro-transcribed mRNA encoding a functional protein into target cells to compensate for a deficient or absent endogenous protein wikipedia.orgsamipubco.comuni-freiburg.deuni-freiburg.dewikipedia.orgwikipedia.org. Since the this compound mutation leads to reduced or absent functional beta-globin production uw.edudrugbank.comabclonal.com, mRNA therapy could be employed to deliver mRNA encoding normal human beta-globin into erythroid progenitor cells wikipedia.orgmedlineplus.govuniprot.org.
Upon delivery, this exogenous mRNA would be translated by the cellular machinery, leading to the production of functional beta-globin protein wikipedia.org. This supplemented beta-globin could then combine with alpha-globin chains to form functional hemoglobin A tetramers, potentially alleviating the symptoms associated with beta-globin deficiency and improving the alpha/beta-globin chain balance wikipedia.orgmedlineplus.gov. Research into mRNA therapy for beta-thalassemia, a condition also characterized by insufficient beta-globin, is exploring the feasibility and efficacy of this approach for red blood cell disorders wikipedia.orguni-freiburg.dewikipedia.orgmedlineplus.gov.
Protein Engineering and Design for Hemoglobin Functionality
Protein engineering involves the modification of protein structure and function through techniques like rational design and directed evolution ebi.ac.ukresearchgate.net. While this compound is a specific variant with a primary issue of production deficiency due to mis-splicing, protein engineering strategies can be relevant in designing modified globin chains or understanding the structural consequences of the mutation.
Rational Design of Modified Hemoglobin Chains
Rational design approaches involve making specific amino acid changes in a protein based on a detailed understanding of its structure-function relationship ebi.ac.ukresearchgate.net. For this compound, the Arg30Thr substitution is located near a splice site uw.eduguidetoimmunopharmacology.orgdrugbank.com. While the primary pathology is a splicing defect, understanding the structural impact of this amino acid change on the resulting beta-globin chain, if any is produced, could theoretically inform the design of modified beta-globin sequences that are both correctly spliced and functional or more stable.
More broadly, protein engineering has been used to design modified hemoglobin chains with altered oxygen affinity, increased stability, or reduced propensity for aggregation, particularly in the context of developing hemoglobin-based oxygen carriers or addressing other hemoglobinopathies like sickle cell disease researchgate.netmll.compsu.edusigmaaldrich.com. While direct rational design to "correct" the this compound protein variant itself might be less feasible due to the splicing issue, principles from protein engineering could potentially be applied to design compensatory globin chains that can function effectively in the presence of the underlying genetic defect or the resulting protein instability drugbank.comabclonal.com.
Strategies for Improving Globin Chain Balance
A key consequence of the reduced beta-globin production in this compound associated conditions is an imbalance between alpha- and beta-globin chains wikipedia.orguni-freiburg.dewikipedia.orgmedlineplus.gov. Excess unbound alpha-globin chains are unstable and precipitate within erythroid precursors, leading to ineffective erythropoiesis and hemolysis medlineplus.gov. Strategies aimed at restoring the balance between alpha- and beta-like globin chains can ameliorate the severity of the condition.
Future Directions in Hemoglobin Monroe Research
Integrated Multi-Omics Approaches (Genomics, Transcriptomics, Proteomics)
Integrated multi-omics approaches hold significant promise for unraveling the intricate molecular consequences of the Hemoglobin Monroe mutation. By combining data from genomics, transcriptomics, and proteomics, researchers can gain a comprehensive view of how the HBB: c. 92G>C mutation affects gene expression, RNA processing (particularly splicing, given the mutation's location near a splice site), and protein production and function nih.govmaayanlab.cloudtanlab.org. Studies in other areas, such as Type 1 Diabetes and hepatoblastoma research, demonstrate the power of integrating multi-omics data to identify molecular changes and potential biomarkers wikipedia.org. Applying these approaches to this compound could help identify modifier genes or pathways that influence the variable clinical severity observed in individuals with this variant nih.govnih.gov. While specific multi-omics studies on this compound are not widely reported, the successful application of these techniques in related fields underscores their potential for providing a holistic understanding of the molecular pathology associated with this rare variant.
Development of Advanced In Vitro and In Vivo Models
The development and utilization of advanced in vitro and in vivo models are crucial for studying the functional consequences of the this compound mutation and for testing potential therapeutic interventions. Existing research on hemoglobin disorders utilizes various models, including cultured human erythroid progenitor cells, cell lines such as K562 and HUDEP-1, and transgenic mouse models designed to mimic human hemoglobinopathies uniprot.orgwikipedia.org. In vivo models of chronic hemolysis have also been employed to study the effects of abnormal hemoglobin. These models allow for controlled environments to investigate the impact of the this compound mutation on globin chain synthesis, hemoglobin assembly, oxygen binding affinity, red blood cell morphology, and survival nih.gov. Developing specific in vitro systems expressing this compound or in vivo models carrying the HBB: c. 92G>C mutation would provide invaluable tools for dissecting the precise mechanisms by which this variant causes disease and for evaluating novel therapeutic strategies aimed at correcting the molecular defect or ameliorating the resulting phenotype.
Structure-Function Relationship Elucidation through Cryo-EM and Advanced Spectroscopy
Understanding the detailed three-dimensional structure of this compound and how the Arg to Thr substitution at codon 30 affects its conformation and function is critical. Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the high-resolution structures of proteins, including human hemoglobin. Recent advancements in Cryo-EM, such as the use of the Volta phase plate, have enabled the structural analysis of relatively small proteins like hemoglobin at near-atomic resolution (e.g., 3.2 Å). Applying Cryo-EM to purified this compound could reveal structural alterations caused by the mutation, providing insights into altered oxygen binding kinetics or increased instability. Advanced spectroscopic techniques could complement structural studies by providing information on the dynamics and electronic properties of the heme group within the this compound tetramer, further illuminating the structure-function relationship. While a specific Cryo-EM structure for this compound has not been identified in the search results, the successful application of Cryo-EM to hemoglobin demonstrates the feasibility and importance of this approach for studying rare variants.
Q & A
Q. How can researchers distinguish hemoglobin Monroe from other hemoglobin variants in experimental settings?
To differentiate this compound, employ a combination of analytical techniques:
- Electrophoresis : Assess migration patterns at varying pH levels to detect charge differences .
- High-Performance Liquid Chromatography (HPLC) : Quantify retention times and compare with reference databases for variant identification .
- Mass Spectrometry : Confirm molecular weight discrepancies and post-translational modifications .
Note: Cross-validate results using at least two methods to mitigate false positives.
Q. What are the key clinical or biochemical implications of this compound that warrant targeted research?
Prioritize studies linking this compound to:
- Oxygen Affinity Abnormalities : Use oxygen dissociation curves and co-oximetry to quantify binding efficiency .
- Pathological Associations : Correlate variant prevalence with clinical outcomes (e.g., anemia, hypoxia) using longitudinal cohort studies .
- Structural Stability : Apply thermal denaturation assays or molecular dynamics simulations to assess protein folding integrity .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the functional impact of this compound under varying physiological conditions?
- Controlled Variables : Simulate hypoxic, oxidative, or acidic environments using cell culture models (e.g., erythroid progenitors) .
- Comparative Analysis : Include wild-type hemoglobin and other variants (e.g., hemoglobin S or C) as controls .
- High-Throughput Assays : Utilize microfluidic platforms to measure red cell deformability and osmotic fragility .
Q. What methodologies are effective for resolving contradictory data on this compound’s oxygen-binding properties across studies?
- Meta-Analysis : Aggregate data from independent studies and apply heterogeneity tests (e.g., I² statistic) to identify confounding variables .
- Standardized Protocols : Adopt consensus guidelines for oxygen affinity measurements (e.g., tonometry conditions, buffer composition) .
- Machine Learning : Train models to predict oxygen-binding behavior using structural features (e.g., α/β-globin interactions) .
Q. How can researchers integrate multi-omics approaches to elucidate the regulatory mechanisms of this compound expression?
- Transcriptomics : Perform RNA-seq on erythroblasts to identify transcription factors (e.g., GATA1) modulating globin gene expression .
- Proteomics : Quantify variant abundance using isotopic labeling (e.g., SILAC) and correlate with clinical phenotypes .
- Epigenetics : Map chromatin accessibility (ATAC-seq) or histone modifications (ChIP-seq) near the HBB gene locus .
Methodological and Analytical Considerations
Q. What statistical approaches are optimal for analyzing this compound’s association with hematological parameters?
- Multivariate Regression : Adjust for covariates (e.g., age, iron status) when assessing variant-disease associations .
- Bayesian Modeling : Estimate posterior probabilities for rare variant effects in small sample sizes .
- Power Analysis : Calculate required sample sizes using effect sizes from pilot studies (α=0.05, β=0.2) .
Q. How can researchers ensure reproducibility in this compound characterization studies?
- Protocol Transparency : Publish step-by-step methodologies for variant isolation and quantification (e.g., centrifugation speeds, buffer recipes) .
- Data Sharing : Deposit raw electrophoresis gels, chromatograms, and spectral data in repositories like Figshare or Zenodo .
- Blinded Analysis : Implement double-blinding in functional assays to minimize observer bias .
Q. What strategies are effective for optimizing literature searches on this compound?
- Keyword Optimization : Use Boolean operators (e.g., "this compound" AND "oxygen affinity" NOT "review") in PubMed/Scopus .
- Database Filters : Restrict searches to primary research articles and preprints (e.g., bioRxiv) using date and publication type filters .
- Citation Tracking : Use tools like Web of Science to identify seminal papers and their citing articles .
Ethical and Reporting Standards
Q. How should researchers address ethical considerations in studies involving this compound carriers?
- Informed Consent : Disclose potential risks of genetic findings (e.g., incidental variants) in participant agreements .
- Data Anonymization : Remove identifiers from public datasets to protect participant privacy .
- Community Engagement : Collaborate with patient advocacy groups to align research goals with patient priorities .
Q. What are the essential reporting standards for publishing this compound research?
- Chemical Specificity : Report this compound’s purity (e.g., HPLC ≥95%), storage conditions (−80°C in argon), and batch numbers .
- Statistical Rigor : Define significance thresholds (e.g., p<0.01 for exploratory analyses) and justify outlier exclusion criteria .
- Reagent Validation : Include manufacturer details and lot numbers for antibodies/enzymes used in assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
